2-chloro-6-fluorobenzyl 2-(methylamino)benzoate
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Overview
Description
2-chloro-6-fluorobenzyl 2-(methylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro and fluoro substituent on the benzyl group and a methylamino group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 2-(methylamino)benzoate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-(methylamino)benzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluorobenzyl 2-(methylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-6-fluorobenzyl 2-(methylamino)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 2-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl group, along with the methylamino group on the benzoate moiety, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 2-chloro-6-fluorobenzyl 2-(methylamino)benzoate.
2-chloro-6-fluorobenzaldehyde: Another related compound with similar structural features.
2-chloro-6-fluorobenzoic acid: A compound with a carboxylic acid group instead of the ester moiety.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-18-14-8-3-2-5-10(14)15(19)20-9-11-12(16)6-4-7-13(11)17/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPMUHKMBPSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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